molecular formula C16H18N8OS B2446627 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1788948-97-9

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2446627
CAS No.: 1788948-97-9
M. Wt: 370.44
InChI Key: VODITAOUXZBIKF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a thiazole ring. Compounds containing these functional groups are often found in pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .

Scientific Research Applications

Anticancer Activity

A series of derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Compounds within this chemical class have shown promising activity, particularly against colorectal cancer, breast cancer, and neuroblastoma cell lines. Notably, some derivatives exhibited significant inhibition of cancer cell proliferation, highlighting their potential as anticancer agents. This research underscores the therapeutic potential of these compounds in oncology (L. Mallesha et al., 2012).

Antimicrobial Activity

Investigations into the antimicrobial properties of these compounds have demonstrated their efficacy against a range of bacterial and fungal species. For example, novel benzodifuranyl derivatives derived from visnaginone and khellinone showed significant antimicrobial activity, including against drug-resistant strains. This suggests potential applications in developing new antibiotics to combat resistant infections (A. Abu‐Hashem et al., 2020).

Anticonvulsant Activity

The anticonvulsant activity of these compounds has been explored, with some derivatives showing promising results in preclinical models. The compound "Epimidin," for instance, has been identified as a new anticonvulsant drug candidate, indicating the potential for development into a therapeutic agent for epilepsy and related disorders (H. Severina et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively.

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the uncontrolled growth of cells, a characteristic feature of cancer.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Some compounds containing a 1,2,4-triazole ring can be hazardous and should be handled with care .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure to develop more potent and selective drugs .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-11-15(26-12(2)21-11)16(25)23-5-3-22(4-6-23)13-7-14(19-9-18-13)24-10-17-8-20-24/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODITAOUXZBIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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